molecular formula C19H22N2O4 B5773938 N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B5773938
M. Wt: 342.4 g/mol
InChI Key: QTBPDUBKULZMQE-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide is an organic compound with a complex structure that includes methoxyphenoxy and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxyphenol and butanoyl chloride, which undergo a series of reactions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide
  • 2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetamide

Uniqueness

N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-8-18(22)20-14-9-4-5-10-15(14)21-19(23)13-25-17-12-7-6-11-16(17)24-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPDUBKULZMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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